1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)-
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Overview
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)-, also known as R-146225, is a chemical compound with the molecular formula C20H12Cl3N5O2S and a molecular weight of 492.8 g/mol . It is a triazine derivative, specifically a 1,2,4-triazine-3,5(2H,4H)-dione, substituted with various functional groups including dichlorophenyl and pyrimidinylthio .
Preparation Methods
The synthetic routes for 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- involve multiple steps, starting with the preparation of the core triazine structure. The reaction conditions typically include the use of chlorinated solvents and strong bases to facilitate the formation of the triazine ring. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- can be compared with other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine core but different substituents.
Cyanuric chloride: Another triazine compound used in the synthesis of dyes and resins.
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
219979-42-7 |
---|---|
Molecular Formula |
C20H12Cl3N5O2S |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)-pyrimidin-2-ylsulfanylmethyl]phenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C20H12Cl3N5O2S/c21-12-4-2-11(3-5-12)18(31-19-24-6-1-7-25-19)17-14(22)8-13(9-15(17)23)28-20(30)27-16(29)10-26-28/h1-10,18H,(H,27,29,30) |
InChI Key |
ZIINGZAGLUOHRR-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SC(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C=N4)Cl |
Canonical SMILES |
C1=CN=C(N=C1)SC(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C=N4)Cl |
Synonyms |
R 146225 R-146225 |
Origin of Product |
United States |
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